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  • Product: 4-Iodobenzo[d]isothiazol-3-amine
  • CAS: 819058-28-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Iodobenzo[d]isothiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into mol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR spectroscopic characteristics of 4-Iodobenzo[d]isothiazol-3-amine, a compound of interest in medicinal chemistry and materials science. In the absence of definitive, publicly available experimental spectra for this specific molecule, this document provides a robust framework for its characterization. It includes a detailed experimental protocol for sample preparation and data acquisition, and a thorough analysis of predicted chemical shifts based on established principles of NMR spectroscopy and data from analogous structures. This guide is intended to equip researchers with the necessary tools to confidently acquire, interpret, and validate the NMR spectra of 4-Iodobenzo[d]isothiazol-3-amine and related compounds.

Introduction: The Crucial Role of NMR in Structural Elucidation

In the synthesis and development of novel chemical entities, unambiguous structural confirmation is paramount. 4-Iodobenzo[d]isothiazol-3-amine, a heterocyclic compound featuring a fused aromatic system with halogen and amine functionalities, presents a unique electronic environment. NMR spectroscopy serves as the gold standard for elucidating the precise arrangement of atoms within such a molecule.

¹H NMR provides detailed information about the proton environments, including their chemical non-equivalence, relative numbers (through integration), and connectivity (through spin-spin coupling). Concurrently, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule, revealing the number of distinct carbon environments. Together, these one-dimensional NMR techniques, often supplemented by two-dimensional methods, offer a complete picture of the molecular architecture.

This guide will delve into the practical and theoretical aspects of obtaining and interpreting the ¹H and ¹³C NMR spectra of 4-Iodobenzo[d]isothiazol-3-amine, providing a predictive analysis grounded in established spectroscopic principles.

Experimental Protocol for NMR Data Acquisition

The following section outlines a standardized procedure for the preparation of an NMR sample of 4-Iodobenzo[d]isothiazol-3-amine and the subsequent acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Compound Purity: Ensure the sample of 4-Iodobenzo[d]isothiazol-3-amine is of high purity (ideally >95%), as impurities will complicate spectral analysis. Purification can be achieved through techniques such as recrystallization or column chromatography.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar molecules, and its residual proton signal (around 2.50 ppm) and carbon signals (around 39.52 ppm) are well-documented.[1] Chloroform-d (CDCl₃) is another option, with its residual proton peak at approximately 7.26 ppm and carbon triplet at 77.16 ppm.[1] The choice of solvent can slightly influence chemical shifts.[2]

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.[3] Modern spectrometers can also reference the residual solvent peak.[1]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. This can be aided by gentle vortexing or brief sonication.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[4]

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient for organic molecules.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.[3]

  • Spectral Width: A range of 0 to 220 ppm is standard for most organic compounds.[3]

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Below is a conceptual workflow for the NMR analysis of 4-Iodobenzo[d]isothiazol-3-amine.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A High-Purity Sample of 4-Iodobenzo[d]isothiazol-3-amine B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Fourier Transform E->G H Phase and Baseline Correction G->H I Integration (1H) and Peak Picking (1H & 13C) H->I J Structural Elucidation I->J

Caption: Structure of 4-Iodobenzo[d]isothiazol-3-amine with atom numbering.

Predicted ¹H NMR Chemical Shifts

The aromatic region of the ¹H NMR spectrum is expected to show three signals corresponding to H-5, H-6, and H-7. The amino group (-NH₂) protons will likely appear as a broad singlet.

  • -NH₂ (Amine Protons): These protons are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. In DMSO-d₆, amine protons often appear in the range of 5.0-8.0 ppm.

  • H-6: This proton is situated between two other protons (H-5 and H-7) and is expected to appear as a triplet due to coupling with both neighbors (assuming J₅,₆ ≈ J₆,₇). It is likely to be the most upfield of the aromatic protons, with a predicted chemical shift in the range of 7.0-7.3 ppm .

  • H-5: This proton is ortho to the electron-donating H-6 and meta to the electron-withdrawing isothiazole ring system. It will likely appear as a doublet of doublets or a triplet. Its chemical shift is predicted to be in the range of 7.4-7.6 ppm .

  • H-7: This proton is adjacent to the electron-withdrawing isothiazole ring and will be the most deshielded of the aromatic protons. It is expected to appear as a doublet and is predicted to be in the range of 7.8-8.1 ppm .

Summary of Predicted ¹H NMR Data

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
-NH₂ 5.0 - 8.0 br s -
H-6 7.0 - 7.3 t ~7-8
H-5 7.4 - 7.6 dd or t ~7-8

| H-7 | 7.8 - 8.1 | d | ~7-8 |

Predicted ¹³C NMR Chemical Shifts

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule.

  • C-4 (Iodo-substituted): The carbon atom directly attached to the iodine will experience a significant upfield shift due to the heavy atom effect. Its chemical shift is predicted to be in the range of 90-100 ppm .

  • Aromatic CH Carbons (C-5, C-6, C-7): These carbons typically resonate in the range of 120-135 ppm. [5]The specific shifts will be influenced by the neighboring substituents. C-6 is expected to be the most shielded, while C-7, being adjacent to the heterocyclic ring, will be more deshielded.

    • C-6: Predicted around 122-125 ppm .

    • C-5: Predicted around 126-129 ppm .

    • C-7: Predicted around 130-133 ppm .

  • Quaternary Carbons (C-3a, C-7a): These are the bridgehead carbons of the fused ring system. C-7a, being adjacent to the sulfur atom, is expected at a lower field than C-3a.

    • C-3a: Predicted around 120-125 ppm .

    • C-7a: Predicted around 150-155 ppm .

  • C-3 (Amine-substituted): The carbon bearing the amino group in this heterocyclic system will be significantly deshielded and is predicted to have a chemical shift in the range of 165-170 ppm .

Summary of Predicted ¹³C NMR Data

Carbon Predicted δ (ppm)
C-4 90 - 100
C-3a 120 - 125
C-6 122 - 125
C-5 126 - 129
C-7 130 - 133
C-7a 150 - 155

| C-3 | 165 - 170 |

Conclusion

References

  • The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation Synthetic procedures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Chemcd. (n.d.). 4-iodobenzo[d]isoxazol-3-amine ,1012367-55-3. Retrieved from [Link]

  • LibreTexts. (2023). Nuclear Magnetic Resonance - Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • SpectraBase. (n.d.). 3-isothiazolecarboxylic acid, 4-amino-, monohydrochloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

  • MDPI. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PMC. (n.d.). Aromatic Spectral Editing Techniques for Magic-Angle-Spinning Solid-State NMR Spectroscopy of Uniformly 13C-Labeled Proteins. Retrieved from [Link]

  • PMC. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[1][6]hiazin-4-One Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2025). Search Results. Retrieved from [Link]

  • DOI. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Retrieved from [Link]

  • Semantic Scholar. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In V. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and biological activities of 4-imino-3-arylazo-4H-pyrimido[2,1-b]b[1][6]enzothiazole-2-oles. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 4-Iodobenzo[d]isothiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4-Iodobenzo[d]isothiazol-3-amine is not publicly available at the time of this writing. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4-Iodobenzo[d]isothiazol-3-amine is not publicly available at the time of this writing. This guide has been meticulously compiled by a Senior Application Scientist to provide critical safety and handling information based on expert analysis of structurally analogous compounds, including the benzisothiazole core and iodo-aromatic systems. The recommendations herein are intended to provide a robust starting point for a laboratory-specific risk assessment, which is mandatory before any handling or experimentation.

Section 1: Compound Profile and Physicochemical Characteristics

4-Iodobenzo[d]isothiazol-3-amine is a heterocyclic compound featuring a benzisothiazole scaffold, which is a core structure in various biologically active molecules.[1] The presence of an iodo-group at the 4-position and an amine at the 3-position makes it a versatile synthetic intermediate, particularly for introducing the benzisothiazole moiety into larger molecules via cross-coupling reactions. Its derivatives have been explored in medicinal chemistry.[1][2]

Table 1: Physicochemical Properties of 4-Iodobenzo[d]isothiazol-3-amine

PropertyValueSource/Basis
Molecular Formula C₇H₅IN₂S(Calculated)
Molecular Weight 276.09 g/mol (Calculated)
Appearance Likely a solid (e.g., off-white to yellow powder)Analogy to similar structures[3]
CAS Number Not readily availableN/A
Storage Temperature Recommended -20°C, under inert atmosphereAnalogy to complex amines[4]

Section 2: Inferred Hazard Identification and GHS Classification

The hazard profile of 4-Iodobenzo[d]isothiazol-3-amine is inferred from the known hazards of its core components. The benzisothiazole class of compounds is well-known for causing skin sensitization and irritation.[5][6][7] For instance, 1,2-Benzisothiazol-3(2H)-one is classified as causing skin irritation, serious eye damage, and may cause an allergic skin reaction.[5] Some highly functionalized benzisothiazoles can be fatal if inhaled.[5] The iodo-aromatic component suggests potential for skin and eye irritation.[8]

Based on this analysis, the following GHS classification should be provisionally adopted pending specific testing.

Provisional GHS Classification:

PictogramsSignal Word
alt text alt text Danger

Inferred Hazard Statements (H-Statements):

  • H302: Harmful if swallowed. (Based on general toxicity of related heterocycles[5])

  • H315: Causes skin irritation.[5][9]

  • H317: May cause an allergic skin reaction.[5][10]

  • H318: Causes serious eye damage. (A significant risk with amine-containing and benzisothiazole compounds[5][8])

  • H335: May cause respiratory irritation.[4]

Inferred Precautionary Statements (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

  • P310: Immediately call a POISON CENTER or doctor/physician.[5][12]

  • P501: Dispose of contents/container to an approved waste disposal plant.[10][12]

Section 3: Emergency First-Aid Protocols

Immediate action is critical in case of exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur or if breathing is difficult, seek immediate medical attention.[11][12]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes.[11] If skin irritation or a rash occurs, seek medical advice.[10] An allergic reaction may be delayed.[12]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Continue rinsing. Call a poison control center or doctor immediately for treatment advice.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13]

Section 4: Fire and Explosion Hazard Data

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

  • Specific Hazards: Combustion may produce hazardous and toxic fumes, including oxides of nitrogen (NOx), oxides of sulfur (SOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide (HI).[13]

  • Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[14][15]

Section 5: Accidental Release and Containment

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as detailed in Section 7. Avoid dust formation and avoid breathing dust.[10][11] Ensure adequate ventilation.

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[10]

  • Containment and Cleanup: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place it into a suitable, labeled, and closed container for disposal.[13][14] Clean the spill area thoroughly with a suitable solvent (e.g., methanol, then water), and collect the cleaning solutions for disposal.

Section 6: Field-Proven Handling and Storage Protocols

Adherence to strict protocols is essential for safety and maintaining compound integrity.

  • Safe Handling:

    • All operations (weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood.[12]

    • Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[11][12]

    • Use non-sparking tools if the material is a fine powder that could create a dust explosion hazard.

    • Wash hands thoroughly after handling.[12]

  • Storage Conditions:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][12]

    • Store locked up.[5][12]

    • Protect from light and moisture.

    • Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[12]

    • Incompatible Materials: Keep away from strong oxidizing agents.[12]

Section 7: Exposure Control and Personal Protective Equipment (PPE)

Engineering controls are the primary line of defense, supplemented by robust PPE.

  • Engineering Controls: Work in a well-ventilated laboratory, with preference given to a certified chemical fume hood or a glove box for all manipulations.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that meets government standards.[16]

  • Skin Protection:

    • Gloves: Wear impervious, chemically resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm). Inspect gloves before use and dispose of them in accordance with good laboratory practices.

    • Body Protection: Wear a flame-retardant lab coat, with closed-toe shoes.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

Section 8: Stability and Reactivity Profile

  • Reactivity: The iodo-substituent makes the molecule susceptible to a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions.[3] The amine group can act as a nucleophile or a base.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, it may be sensitive to light and air over long periods.[3]

  • Conditions to Avoid: Heat, direct sunlight, and moisture.[3]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, will decompose to form toxic gases (NOx, SOx, HI).[13]

Section 9: Illustrative Experimental Workflows

The following protocols are provided as examples to illustrate the integration of safety measures into common laboratory procedures. They are not validated for this specific compound and must be adapted as part of a formal risk assessment.

Workflow 1: Safe Weighing and Solution Preparation

This workflow minimizes exposure during the initial handling of the solid compound.

cluster_Prep Preparation Phase cluster_Weigh Weighing Phase cluster_Sol Solubilization Phase cluster_Clean Cleanup Phase A Don full PPE: Lab coat, safety goggles, face shield, nitrile gloves B Designate and clear a work area inside a certified chemical fume hood A->B C Place anti-static weigh boat, spatula, and tared vial in the fume hood B->C D Carefully transfer approximate amount of solid from stock bottle to weigh boat C->D E Record exact mass D->E F Transfer solid into the tared vial E->F G Add appropriate solvent (e.g., DMSO, DMF) to the vial via syringe F->G H Cap the vial and vortex to dissolve G->H I Wipe down spatula and work surface with a damp cloth H->I J Dispose of weigh boat, gloves, and cleaning materials in a designated solid waste container I->J

Caption: Workflow for weighing a potent chemical solid.

Workflow 2: Representative Suzuki Cross-Coupling Reaction

This protocol illustrates handling the compound in a common synthetic transformation.

cluster_Setup Reaction Setup (in Fume Hood) cluster_Reaction Reaction & Monitoring cluster_Workup Workup & Extraction cluster_Purify Purification A To an oven-dried flask, add 4-Iodobenzo[d]isothiazol-3-amine, Boronic Acid partner, and Palladium catalyst B Seal flask with a septum A->B C Evacuate and backfill with Argon (3x cycles) B->C D Add degassed solvent and base via syringe C->D E Heat the reaction mixture to the specified temperature with stirring D->E F Monitor reaction progress by TLC or LC-MS by taking small aliquots via syringe E->F G Cool reaction to room temp. Quench with water F->G H Extract with an organic solvent (e.g., Ethyl Acetate) G->H I Wash combined organic layers with brine, dry over Na₂SO₄, and filter H->I J Concentrate the filtrate under reduced pressure I->J K Purify the crude product via column chromatography J->K

Caption: Workflow for a typical cross-coupling reaction.

Section 10: Inferred Toxicological Profile

No specific toxicological data exists for this compound. The information below is extrapolated from related molecules and represents potential effects.

Table 2: Summary of Inferred Toxicological Effects

EffectBasis and ExplanationSource(s)
Acute Oral Toxicity Likely harmful if swallowed. Benzisothiazole derivatives can be moderately toxic upon single ingestion.[5]
Acute Inhalation Toxicity Dust may cause respiratory tract irritation. Some related compounds are highly toxic upon inhalation.[4][5]
Skin Corrosion/Irritation Expected to cause skin irritation based on the benzisothiazole core.[5][9]
Serious Eye Damage/Irritation Expected to cause serious eye damage. This is a common hazard for this class of compounds.[5][8]
Respiratory or Skin Sensitization High potential to be a skin sensitizer, which can cause an allergic reaction upon repeated contact.[5][6][10]
Carcinogenicity/Mutagenicity No data available. Not classified as a carcinogen by IARC or other major bodies.[13]

References

Sources

Foundational

A Comprehensive Technical Guide to the Computational Modeling of 4-Iodobenzo[d]isothiazol-3-amine Binding Affinity

An In-depth Methodological Whitepaper for Drug Discovery Professionals Executive Summary The prediction of protein-ligand binding affinity is a cornerstone of modern, structure-based drug discovery.[1][2] It allows for t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Methodological Whitepaper for Drug Discovery Professionals

Executive Summary

The prediction of protein-ligand binding affinity is a cornerstone of modern, structure-based drug discovery.[1][2] It allows for the prioritization of compounds, the optimization of leads, and a deeper understanding of molecular recognition. This guide provides a comprehensive, technically-focused framework for the computational modeling of the binding affinity of 4-Iodobenzo[d]isothiazol-3-amine, a member of a chemical class known for a broad spectrum of biological activities.[3][4] We will move beyond a simple recitation of steps to explain the causal reasoning behind methodological choices, ensuring a robust and self-validating workflow. This document is intended for researchers, computational chemists, and drug development scientists seeking to apply rigorous computational techniques to their projects.

Part 1: Introduction and Target Landscape

The Benzisothiazole Scaffold in Medicinal Chemistry

The benzo[d]isothiazol-3(2H)-one scaffold and its derivatives are of significant interest in medicinal chemistry and are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[3][4] Derivatives have been investigated for antibacterial, antifungal, and antineoplastic properties.[4] The specific compound, 4-Iodobenzo[d]isothiazol-3-amine, while less characterized in public literature, belongs to this versatile class. The iodine substitution offers a potential vector for modifying steric and electronic properties, which can significantly influence binding affinity and selectivity.

The Critical Role of Binding Affinity

Binding affinity, often quantified as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its protein target.[2] A central goal of computational chemistry in drug discovery is the accurate prediction of this value, as it correlates strongly with a compound's potency.[2] Accurate in silico prediction can dramatically reduce the time and cost associated with experimental high-throughput screening.[2][5]

Target Identification and Validation

An initial survey of scientific literature does not reveal a single, well-defined protein target for 4-Iodobenzo[d]isothiazol-3-amine. However, related benzisothiazole and isoxazole amine derivatives have shown activity against a range of targets, including kinases and sphingomyelin synthase 2 (SMS2).[6][7]

Given this, a crucial first step is putative target identification . A robust strategy involves:

  • Ligand-Based Similarity Searching: Using the structure of 4-Iodobenzo[d]isothiazol-3-amine to search databases like ChEMBL for structurally similar compounds with known biological activity.

  • Reverse Docking/Pharmacophore Screening: Screening the compound against a large library of protein structures (e.g., the PDB) to identify potential binding partners.

  • Literature Analysis of Analogues: Broader searches on the benzisothiazole scaffold can suggest protein families that are frequently modulated by this chemical class. For instance, some derivatives are known inhibitors of phosphomannose isomerase (PMI).[8]

For the remainder of this guide, we will assume a putative target has been identified—for example, a protein kinase—and a high-resolution crystal structure is available.

Part 2: The Computational Workflow: A Multi-Tiered Approach

A reliable prediction of binding affinity cannot be achieved with a single method. We advocate for a hierarchical workflow that increases in computational expense and accuracy at each step. This approach allows for the rapid triage of ideas at the initial stages and reserves the most resource-intensive methods for the most promising candidates.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Refinement cluster_3 Phase 4: Quantitative Prediction PDB Protein Structure (PDB/Homology Model) PrepProtein Protein Preparation (Add H, Assign Charges) PDB->PrepProtein Ligand Ligand Structure (SDF/MOL2) PrepLigand Ligand Preparation (Generate Confs, Assign Charges) Ligand->PrepLigand Docking Molecular Docking (Pose Generation & Scoring) PrepProtein->Docking PrepLigand->Docking MD_Sim Molecular Dynamics (MD) (Stability & Interaction Analysis) Docking->MD_Sim Select Top Pose(s) FreeEnergy Free Energy Calculations (MM/PBSA, FEP, TI) MD_Sim->FreeEnergy Use MD Trajectories Output Output FreeEnergy->Output Predicted Binding Affinity (ΔG)

Caption: Hierarchical workflow for binding affinity prediction.

Phase 1: System Preparation

Causality: The adage "garbage in, garbage out" is paramount. The accuracy of any subsequent calculation is fundamentally limited by the quality of the initial structures and parameters. Errors introduced here, such as incorrect protonation states or poor-quality ligand conformations, will propagate and invalidate the results.

Protocol: Protein Preparation

  • Acquire Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution (<2.5 Å), bound to a ligand similar to the scaffold of interest.

  • Clean the Structure: Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for binding.

  • Protonation and Tautomerization: Use a tool like H++ or Schrödinger's Protein Preparation Wizard to assign correct protonation states for titratable residues (His, Asp, Glu, Lys) at a physiological pH (e.g., 7.4). This step is critical as it defines the hydrogen bonding network.

  • Energy Minimization: Perform a brief, constrained energy minimization to relieve any steric clashes present in the crystal structure, while keeping heavy atoms tethered to their initial positions.

Protocol: Ligand Preparation

  • Generate 3D Structure: Convert the 2D representation (e.g., SMILES string) of 4-Iodobenzo[d]isothiazol-3-amine into a 3D structure.[9]

  • Generate Tautomers/Ionization States: Use a tool like Epik or ChemAxon to generate plausible ionization states and tautomers at the target pH.

  • Conformational Search: Perform a conformational search to generate a diverse set of low-energy conformers.

  • Assign Partial Charges: Assign accurate partial charges using a quantum mechanical method (e.g., RESP or AM1-BCC) as these are crucial for electrostatic interaction calculations.[10]

  • Parameterization: Generate force field parameters for the ligand. While general-purpose force fields like GAFF2 can be used, specific parameterization may be required for novel scaffolds to ensure accurate representation of its dynamics.[11]

Phase 2: Molecular Docking

Causality: Molecular docking serves as a computational "sieve."[5] Its primary goal is to predict the most likely binding pose (conformation and orientation) of the ligand within the protein's active site and provide an initial, albeit rough, estimate of binding strength.[5][12] It is a computationally inexpensive way to generate initial hypotheses for how the molecule binds.

Protocol: Molecular Docking

  • Define the Binding Site: Define a docking grid or sphere centered on the known binding site, typically identified from a co-crystallized ligand.

  • Perform Docking: Use a well-validated docking program (e.g., AutoDock Vina, GOLD, Glide). The choice of algorithm (e.g., genetic algorithm, Monte Carlo) can influence the sampling of conformational space.[5]

  • Analyze Poses: Visually inspect the top-ranked poses. A credible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with key residues, hydrophobic packing) and have a low internal ligand strain energy.

  • Scoring Function Interpretation: Docking scores are best used for ranking different poses of the same ligand or for comparing structurally very similar ligands. They are not a direct prediction of binding affinity and often correlate poorly with experimental values across diverse chemical series.[13]

Phase 3: Molecular Dynamics (MD) Simulations

Causality: Proteins are not static entities.[14] Docking provides a single, static snapshot, whereas MD simulations introduce temperature, pressure, and solvent, allowing the protein-ligand complex to move and adapt over time.[15] This is essential for assessing the stability of the docked pose and observing subtle induced-fit effects that are critical for binding.[10][14]

MD_Workflow Start Docked Protein-Ligand Complex Solvate Solvation (Add Water Box & Ions) Start->Solvate Minimize Energy Minimization (Remove Clashes) Solvate->Minimize Equilibrate Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production Production MD (Data Collection) Equilibrate->Production e.g., 100-500 ns Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis Result Stable Complex Trajectory Analysis->Result

Caption: Standard workflow for an all-atom MD simulation.

Protocol: MD Simulation

  • System Setup: Take the best-ranked docking pose. Place the complex in a periodic box of explicit water molecules (e.g., TIP3P). Add counter-ions to neutralize the system's charge.[10]

  • Minimization & Equilibration: Perform a series of energy minimization and equilibration steps. First, minimize the energy of the solvent and ions while restraining the complex. Then, gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to achieve the correct density.

  • Production Run: Run the simulation for a sufficient length of time (typically 100-500 nanoseconds for binding pose stability) without restraints.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates a stable binding pose.

    • RMSF (Root Mean Square Fluctuation): Analyze the RMSF per residue to identify flexible regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor key interactions (hydrogen bonds, hydrophobic contacts) identified in docking to see if they are maintained throughout the simulation.

Phase 4: Quantitative Binding Free Energy Prediction

Causality: While MD simulations confirm pose stability, they do not directly yield a binding affinity value. For this, more advanced calculations are needed that compute the free energy change (ΔG) of binding. These methods offer higher accuracy than docking scores but are computationally demanding.

Method 1: MM/PBSA and MM/GBSA

The Molecular Mechanics / Poisson-Boltzmann (or Generalized Born) Surface Area (MM/PBSA and MM/GBSA) methods are "endpoint" techniques that calculate the free energy by analyzing snapshots from an MD trajectory.[16] They offer a balance between computational cost and accuracy.[16]

Protocol: MM/PBSA Calculation

  • Generate Trajectories: Run three separate MD simulations: one for the complex, one for the free protein (receptor), and one for the free ligand.

  • Extract Snapshots: From the stable portion of each trajectory, extract a set of snapshots (e.g., 100-500 frames).

  • Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated as:

    • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • ΔE_MM: The change in molecular mechanics energy (van der Waals + electrostatic) in the gas phase.

    • ΔG_solv: The change in solvation free energy, composed of a polar part (calculated via Poisson-Boltzmann or Generalized Born models) and a non-polar part (proportional to the solvent-accessible surface area).

    • -TΔS: The change in conformational entropy. This term is computationally expensive to calculate and is often neglected, leading to a relative, rather than absolute, binding energy.

  • Average Results: Average the calculated ΔG_bind over all snapshots.

Method 2: Alchemical Free Energy Calculations (FEP/TI)

Alchemical methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are considered the gold standard for predicting relative binding free energies (ΔΔG) between two closely related ligands.[17][18][19] They involve creating a non-physical, "alchemical" pathway to computationally transform one ligand into another, both in solvent and in the protein's binding site.[17][18] While highly accurate (often within 1-2 kcal/mol of experimental values), they are extremely resource-intensive.[17]

Data Presentation and Validation

All quantitative results should be summarized for clear comparison.

Table 1: Summary of Computational Predictions

MethodMetric4-Iodobenzo[d]isothiazol-3-amine
Molecular Docking Docking Score (kcal/mol)-8.5
Key H-Bond InteractionsGLU-150, LYS-88
Key Hydrophobic InteractionsLEU-34, PHE-190
MD Simulation Ligand RMSD (Å)1.2 ± 0.3
H-Bond Occupancy (GLU-150)85%
MM/PBSA ΔG_bind (kcal/mol, no entropy)-25.7 ± 4.2
ΔE_vdw (kcal/mol)-35.1
ΔE_elec (kcal/mol)-12.3
ΔG_solv (kcal/mol)+21.7

Model Validation: A computational model is only useful if it is predictive. To build trust in the results:

  • Retrospective Validation: Use the developed workflow to predict the binding affinity of known binders and non-binders for the target protein. The model should be able to correctly rank these compounds.

  • Sensitivity Analysis: Test how sensitive the results are to changes in parameters, such as force field choice or simulation length. A robust model will show consistent results.

Conclusion

The computational prediction of binding affinity for 4-Iodobenzo[d]isothiazol-3-amine requires a multi-step, rigorous workflow. By starting with broad, fast methods like molecular docking and progressively moving to more accurate but computationally expensive techniques like MD simulations and MM/PBSA, researchers can build a high-confidence model of the protein-ligand interaction. Each step must be approached with a clear understanding of its underlying assumptions and limitations. This self-validating, hierarchical approach provides the most reliable path to actionable insights in a drug discovery campaign.

References

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). Google Books.
  • Rizzi, A., et al. (2018). Best Practices for Alchemical Free Energy Calculations. arXiv. [Link]

  • Lensink, M. F., et al. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics, 37(6), 884-886. [Link]

  • Simulating Protein-Ligand Complexes using Open Source tools. (2026, February 19). flyte.org.
  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Basics, types and applications of molecular docking: A review. (n.d.). ijcrt.org.
  • GNP, A. K. (2016). A Review on Molecular Docking: Novel Tool for Drug Discovery. Jscimed Central.
  • (PDF) A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. (n.d.).
  • Molecular Docking: A Review Paper. (2022, February 15). ijarsct.co.in.
  • Ferreira, L. G., et al. (2008). Computational methods for calculation of ligand-binding affinity. International journal of quantum chemistry, 108(13), 2444–2453. [Link]

  • Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (2025, October 6). arxiv.org.
  • A Computational Model for Predicting Protein−Ligand Interactions in Drug Discovery Using Deep Learning Techniques. (n.d.). hilarispublisher.com.
  • Mobley, D. L., & Gilson, M. K. (2012). Perspective: Alchemical free energy calculations for drug discovery. The Journal of chemical physics, 137(23), 230901. [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. (n.d.). cd-compbio.com.
  • Jiménez-Luna, J., & De Fabritiis, G. (2020). Predicting Protein-ligand Binding Affinities. In Artificial Intelligence in Drug Discovery (pp. 119-150). Royal Society of Chemistry.
  • Zhang, Y., et al. (2024). Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Journal of Computer-Aided Molecular Design, 38(2), 1-13. [Link]

  • Lee, J., et al. (2012). An efficient computational method for calculating ligand binding affinities. PloS one, 7(8), e42841. [Link]

  • Building and running a molecular dynamics (MD)
  • Zhang, Y., et al. (2023). Recent Advances in Alchemical Binding Free Energy Calculations for Drug Discovery. ACS medicinal chemistry letters, 14(3), 263–268. [Link]

  • Evaluation of Binding Energies: MM-PBSA. (n.d.). Jamberoo.
  • Pohorille, A., et al. (2014). Practical aspects of free-energy calculations: a review. Journal of chemical theory and computation, 10(6), 2215–2235. [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025, June 16). YouTube.
  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020, December 23). YouTube.
  • Shirts, M. R., & Pande, V. S. (2006). Alchemical Free Energy Calculations: Ready for Prime Time?.
  • Binding energy calculation. (n.d.).
  • Identification of molecular targets for compounds 1–3 and their molecular docking analysis with MAPK. (n.d.).
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2024, August 17). MDPI.
  • 4-Methoxybenzo[d]isothiazol-3(2H)-one. (n.d.). Benchchem.
  • Wang, Y., et al. (2018). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice. Journal of medicinal chemistry, 61(18), 8241–8254. [Link]

  • CDDO-imidazolide Targets Multiple Amino Acid Residues on the Nrf2 Adaptor, Keap1. (2020, September 10). Journal of Medicinal Chemistry.
  • Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. (n.d.). japsonline.com.
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][14][15]Thiazin-4-One Derivatives. (2025, May 9). MDPI.

  • Isothiazoles IV: 4‐isothiazolin‐3‐one i‐oxide and 1,1‐dioxides. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4-Iodobenzo[d]isothiazol-3-amine

Introduction: The Significance of Substituted Benzo[d]isothiazoles The benzo[d]isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Benzo[d]isothiazoles

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and antineoplastic properties.[1] The introduction of a halogen, such as iodine, at the 4-position of the benzo[d]isothiazol-3-amine core creates a versatile synthetic handle for further functionalization through cross-coupling reactions. This allows for the exploration of chemical space and the development of novel therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of 4-Iodobenzo[d]isothiazol-3-amine, a valuable building block for drug discovery programs.

The described synthesis is a two-step process commencing with the formation of the benzo[d]isothiazol-3-amine core, followed by a regioselective iodination. The initial ring-closure is based on a metal-free approach, offering a more environmentally benign alternative to some previously reported metal-catalyzed methods.[2][3]

Materials and Methods

Reagents and Solvents:
Reagent/SolventGradeSupplier
2-FluorobenzonitrileReagentPlus®, 99%Sigma-Aldrich
Sodium Sulfide (Na₂S)Anhydrous, ≥98%Sigma-Aldrich
Ammonia (7N solution in MeOH)7.0 MSigma-Aldrich
Sodium Hypochlorite (NaOCl)Reagent grade, 10-15% available chlorineSigma-Aldrich
N-Iodosuccinimide (NIS)95%Sigma-Aldrich
Acetic AcidGlacial, ≥99.7%Fisher Scientific
Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)ACS Reagent, ≥98%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Sigma-Aldrich
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade, granularFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Equipment:
  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Column chromatography setup

  • Standard laboratory glassware

Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Step 1: Synthesis of Benzo[d]isothiazol-3-amine cluster_1 Step 2: Iodination A 2-Fluorobenzonitrile + Na₂S B Intermediate Thiolate A->B Nucleophilic Aromatic Substitution in DMF C Ammonia + NaOCl B->C In situ reaction D Benzo[d]isothiazol-3-amine C->D Ring Closure E Benzo[d]isothiazol-3-amine + NIS D->E Purified Product F 4-Iodobenzo[d]isothiazol-3-amine E->F Electrophilic Iodination in Acetic Acid G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Iodination A 2-Fluorobenzonitrile C Intermediate Thiolate A->C + Na₂S B S²⁻ E Benzo[d]isothiazol-3-amine C->E + NH₃, NaOCl D NH₃, NaOCl F Benzo[d]isothiazol-3-amine H 4-Iodobenzo[d]isothiazol-3-amine F->H + NIS G NIS

Sources

Application

palladium-catalyzed cross-coupling reactions with 4-Iodobenzo[d]isothiazol-3-amine

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodobenzo[d]isothiazol-3-amine Introduction: The Strategic Importance of the Benzo[d]isothiazole Scaffold The benzo[d]isothiazole nucleus...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodobenzo[d]isothiazol-3-amine

Introduction: The Strategic Importance of the Benzo[d]isothiazole Scaffold

The benzo[d]isothiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities.[1] Derivatives of this structure have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[2][3][4] The development of novel drug candidates frequently relies on the ability to strategically and efficiently modify such core structures. 4-Iodobenzo[d]isothiazol-3-amine serves as a versatile and powerful building block for this purpose. The carbon-iodine bond at the 4-position is an ideal handle for palladium-catalyzed cross-coupling reactions, one of the most robust and transformative methodologies in modern organic synthesis.[5][6]

This guide provides detailed application notes and step-by-step protocols for the functionalization of 4-Iodobenzo[d]isothiazol-3-amine via several cornerstone palladium-catalyzed reactions. The protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to expand the chemical diversity of this important pharmacophore.

Workflow Overview: From Substrate to Diversified Product

The general workflow for utilizing 4-Iodobenzo[d]isothiazol-3-amine in cross-coupling reactions is a systematic process involving careful setup, execution under an inert atmosphere, and rigorous purification.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification P1 Dry Glassware (Schlenk Flask/Tube) P2 Weigh Reagents: - 4-Iodobenzo[d]isothiazol-3-amine - Coupling Partner - Catalyst & Ligand - Base P1->P2 1. Setup R1 Assemble Under Inert Atmosphere (Ar/N2) R2 Add Anhydrous, Degassed Solvent R1->R2 2. Inerting R3 Heat to Target Temperature R2->R3 3. Initiation R4 Monitor Progress (TLC, LC-MS) R3->R4 4. Monitoring W1 Quench Reaction & Aqueous Work-up W2 Extract with Organic Solvent W1->W2 5. Isolation W3 Dry & Concentrate W2->W3 W4 Purify via Column Chromatography W3->W4 Product Characterized Final Product W4->Product 6. Analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Section 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is an exceptionally powerful method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. Its high functional group tolerance and generally mild conditions make it a first-choice reaction in medicinal chemistry for creating biaryl structures.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is crucial for stabilizing the palladium center and facilitating the key steps of the cycle.

G Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂PdII(Ar)(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂PdII(Ar)(Ar') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArI Ar-I ArI->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization may be required for particularly challenging or sterically hindered boronic acids.

Materials:

  • 4-Iodobenzo[d]isothiazol-3-amine

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (Palladium Tetrakis) or Pd(dppf)Cl₂ (1-5 mol%)

  • Potassium Carbonate (K₂CO₃), dried (2-3 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Iodobenzo[d]isothiazol-3-amine (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the starting iodide).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 4-arylbenzo[d]isothiazol-3-amine.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, Pd(dppf)Cl₂ offers a more robust and stable catalytic system.[8][9]
Base K₂CO₃, Cs₂CO₃A base is essential to activate the boronic acid for the transmetalation step. K₂CO₃ is a cost-effective and broadly applicable choice.[9][10]
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step. Dioxane is an excellent solvent for the organic components.[9]
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Section 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, providing direct access to arylethynyl scaffolds.[11] These structures are valuable in materials science and as precursors for more complex heterocyclic systems.

Mechanistic Rationale

The classic Sonogashira coupling employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step.[11][12] An amine base is required to deprotonate the alkyne and neutralize the HX formed.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ PdII_Aryl L₂PdII(Ar)(I) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Aryl->Pd0 Reductive Elimination Product Ar-C≡C-R CuI CuI CuAcetylide Cu-C≡C-R CuI->CuAcetylide Acetylide Formation CuAcetylide->PdII_Aryl Transmetalation CuAcetylide->CuI Transmetalation Alkyne R-C≡C-H + Base Alkyne->CuI

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Protocol: Sonogashira Coupling

Materials:

  • 4-Iodobenzo[d]isothiazol-3-amine

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous and degassed

  • Anhydrous, degassed solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Iodobenzo[d]isothiazol-3-amine (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF, ~0.1 M).

  • Add the anhydrous, degassed amine base (e.g., TEA, 3.0 equiv).

  • Finally, add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. The free amino group on the substrate may require slightly elevated temperatures for efficient coupling.

  • Monitor the reaction progress by TLC or LC-MS. A fine precipitate of triethylammonium iodide often forms.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Pd Catalyst PdCl₂(PPh₃)₂A robust, air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[13]
Cu Co-catalyst CuIEssential for activating the alkyne and facilitating transmetalation at a lower temperature than copper-free variants.[11][12]
Base TEA, DIPEAActs as both the base to generate the acetylide and the scavenger for the HI produced during the reaction.[14]
Solvent THF, DMFAprotic polar solvents are ideal for solubilizing the reactants and catalysts. Rigorous degassing is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Section 3: Heck-Mizoroki Reaction for C(sp²)-C(sp²) Vinylation

The Heck-Mizoroki reaction is a cornerstone for the synthesis of substituted alkenes via the coupling of an aryl halide with an alkene.[15] This reaction provides a direct route to install vinyl groups, which are valuable functional handles for further transformations.

Mechanistic Rationale

The cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-Aryl bond. The final step is a β-hydride elimination, which releases the vinylated product and forms a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[15] For electron-deficient alkenes like acrylates, the reaction is often highly regioselective.

G Pd0 Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂PdII(Ar)(I) OxAdd->PdII_Aryl MigInsert Migratory Insertion PdII_Aryl->MigInsert PdII_Alkyl L₂PdII(Alkyl)(I) MigInsert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH L₂PdII(H)(I) BetaElim->PdH Product Ar-Alkene BetaElim->Product PdH->Pd0 Base ArI Ar-I ArI->OxAdd Alkene Alkene Alkene->MigInsert

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Protocol: Heck-Mizoroki Reaction

Materials:

  • 4-Iodobenzo[d]isothiazol-3-amine

  • Alkene (e.g., methyl acrylate, styrene) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Optional Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Base: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Iodobenzo[d]isothiazol-3-amine (1.0 equiv), Pd(OAc)₂ (3 mol%), and the base (e.g., TEA, 2.0 equiv). Note: For aryl iodides, a phosphine ligand is often not strictly necessary but can improve yields and reaction times.[16]

  • Add the anhydrous, degassed solvent (e.g., DMF, ~0.1-0.2 M).

  • Add the alkene (1.5 equiv) via syringe.

  • Seal the flask and heat the reaction to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with water and extract several times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Catalyst Pd(OAc)₂A common and effective Pd(II) precatalyst. Ligandless conditions are often successful with reactive aryl iodides, as the solvent or alkene can act as a weak ligand.[15][16]
Base TEA, K₂CO₃The base is critical for the final step, regenerating the active Pd(0) catalyst from the Pd(II)-hydride intermediate.[16]
Solvent DMF, AcetonitrileHigh-boiling polar aprotic solvents are preferred to ensure solubility of all components and to allow for the necessary reaction temperatures.
Temperature 80-120 °CHigher temperatures are typically required for the Heck reaction compared to Suzuki or Sonogashira couplings to facilitate the migratory insertion and β-hydride elimination steps.

Section 4: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is the definitive method for forming C-N bonds by coupling aryl halides with amines.[5][17] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.

Mechanistic Rationale

The reaction follows a catalytic cycle similar to other cross-couplings: oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product.[17][18] The success of this reaction is critically dependent on the use of bulky, electron-rich phosphine ligands that promote the challenging reductive elimination step.

G Pd0 L-Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-PdII(Ar)(I) OxAdd->PdII_Aryl AmineCoord Amine Coordination + Deprotonation PdII_Aryl->AmineCoord PdII_Amido L-PdII(Ar)(NR₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArI Ar-I ArI->OxAdd Amine R₂NH + Base Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Iodobenzo[d]isothiazol-3-amine

  • Primary or Secondary Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: Xantphos or a biaryl phosphine like XPhos (2-8 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

Procedure:

  • Crucially, this reaction must be performed under strictly anhydrous conditions with a rigorously inert atmosphere.

  • In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., Xantphos, 3 mol%) to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent (e.g., Toluene, ~0.1 M) and stir for 5-10 minutes to allow for pre-formation of the active catalyst.

  • Add 4-Iodobenzo[d]isothiazol-3-amine (1.0 equiv), the amine coupling partner (1.2 equiv), and the strong base (e.g., NaOt-Bu, 1.5 equiv). Caution: NaOt-Bu is highly reactive and hygroscopic.

  • Seal the flask and heat to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool to room temperature and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Catalyst/Ligand Pd₂(dba)₃ / Xantphos or XPhosThis is a ligand-driven reaction. Bulky, electron-rich ligands like Xantphos or biaryl phosphines are essential to promote the C-N reductive elimination, which is often the rate-limiting step.[18][19][20]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine within the palladium coordination sphere, forming the key amido intermediate.[20][21]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are mandatory. Protic solvents or moisture will consume the strong base and deactivate the catalyst.[19]
Atmosphere Strictly Inert (Ar/N₂)The Pd(0) catalyst and the phosphine ligands are sensitive to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation and ensure reproducibility.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. 2

  • Medicinal significance of benzothiazole scaffold: an insight view. (2012). Taylor & Francis Online. 3

  • Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry. (2025). Benchchem. 1

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Journal of Chemical Reviews. 4

  • Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. (2022). PubMed.

  • Buchwald–Hartwig amination. Wikipedia.

  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.

  • In-Depth Technical Guide: Synthesis and Characterization of 4-Chloro-2-iodobenzo[d]thiazole. (2025). Benchchem.

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (2025). Benchchem.

  • Application Notes and Protocols: 4-Iodo-3-methoxyisothiazole in Organic Synthesis. (2025). Benchchem.

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). MDPI.

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar.

  • Palladium Catalysts for Cross-Coupling Reaction. (2015). MDPI.

  • Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. (2025). Benchchem.

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives. (2025). MDPI.

  • Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. (2011). HETEROCYCLES.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.

  • Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021). Chemical Engineering Transactions.

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed.

  • Heck reaction of iodobenzene with olefins using Pd- complex 3 a. ResearchGate.

  • Palladium-catalyzed coupling reactions. SciSpace.

  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry.

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Royal Society of Chemistry.

  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. (2009). Organic Chemistry Portal.

  • Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... ResearchGate.

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal.

  • Synthesis of benzo[d]isothiazoles: an update. (2024). ARKAT USA.

  • On the Amine-Catalyzed Suzuki-Miyaura Coupling Using a Catalysis-Based Fluorometric Method. ChemRxiv.

  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2013). Organic Chemistry Portal.

  • Synthesis of benzo[d]isothiazoles: an update. ResearchGate.

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Beilstein Journal of Organic Chemistry.

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. (2024). MDPI.

Sources

Method

Application Notes and Protocols for the Preparation of 4-Iodobenzo[d]isothiazol-3-amine Derivatives for Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 4-iodobenzo[d]isothiazol-3-amine and its derivatives, a class of compounds with s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-iodobenzo[d]isothiazol-3-amine and its derivatives, a class of compounds with significant potential in antimicrobial drug discovery. Detailed, step-by-step protocols for both the chemical synthesis and subsequent antimicrobial evaluation are presented. The methodologies are designed to be robust and reproducible, enabling researchers to efficiently generate and screen these compounds for their biological activity. This guide explains the rationale behind key experimental steps, offers insights into data interpretation, and provides troubleshooting advice.

Introduction: The Rationale for Targeting 4-Iodobenzo[d]isothiazol-3-amines

The benzo[d]isothiazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a halogen atom, particularly iodine, at the 4-position of the benzo[d]isothiazole ring is a strategic approach to modulate the physicochemical and pharmacological properties of the molecule. The iodine substituent can enhance antimicrobial potency through several mechanisms. Its lipophilicity can facilitate passage through microbial cell membranes. Furthermore, the electron-withdrawing nature of iodine can influence the electronic distribution within the aromatic system, potentially enhancing interactions with biological targets.[2] The 3-amino group serves as a crucial pharmacophore and provides a convenient handle for the synthesis of a diverse library of derivatives through N-functionalization, allowing for a systematic exploration of the structure-activity relationship (SAR).

This application note details a reliable synthetic route to the 4-iodobenzo[d]isothiazol-3-amine core and provides protocols for the preparation of N-acyl and N-sulfonyl derivatives. Subsequently, standardized methods for evaluating the antimicrobial efficacy of these synthesized compounds are described, including the Kirby-Bauer disk diffusion assay for preliminary screening and the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

Synthesis of 4-Iodobenzo[d]isothiazol-3-amine and Derivatives

The synthesis of the target compounds involves a multi-step process commencing with the construction of the 3-aminobenzo[d]isothiazole scaffold, followed by regioselective iodination at the 4-position, and subsequent derivatization of the 3-amino group.

Synthesis of 3-Aminobenzo[d]isothiazole

A plausible synthetic route to 3-aminobenzo[d]isothiazole can be adapted from established methods for related benzisothiazoles.[3]

Iodination of 3-Aminobenzo[d]isothiazole

Direct iodination of the 3-aminobenzo[d]isothiazole can be achieved using molecular iodine in the presence of an oxidizing agent. This electrophilic aromatic substitution is directed to the electron-rich positions of the benzene ring.

Protocol 1: Synthesis of 4-Iodobenzo[d]isothiazol-3-amine

  • Materials:

    • 3-Aminobenzo[d]isothiazole

    • Molecular Iodine (I₂)

    • Iodic Acid (HIO₃) or other suitable oxidizing agent

    • Sulfuric Acid (H₂SO₄)

    • Sodium Bisulfite (NaHSO₃)

    • Deionized Water

    • Ethanol

  • Procedure:

    • In a round-bottom flask, suspend 3-aminobenzo[d]isothiazole in a suitable solvent such as glacial acetic acid.

    • Add molecular iodine (I₂) to the suspension.

    • Slowly add a solution of the oxidizing agent (e.g., iodic acid in water) to the mixture while stirring.[4] The reaction is often exothermic and may require cooling to maintain a controlled temperature.

    • Heat the reaction mixture to a temperature between 50-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

    • Upon completion, cool the reaction mixture to room temperature and quench any excess iodine by adding a solution of sodium bisulfite until the dark color of iodine disappears.

    • Pour the reaction mixture into ice-water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-iodobenzo[d]isothiazol-3-amine.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of N-Acyl and N-Sulfonyl Derivatives

The 3-amino group of 4-iodobenzo[d]isothiazol-3-amine can be readily acylated or sulfonylated to generate a library of derivatives for SAR studies.

Protocol 2: General Procedure for N-Acylation

  • Dissolve 4-iodobenzo[d]isothiazol-3-amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for N-Sulfonylation

  • Follow the same procedure as for N-acylation, but use the desired sulfonyl chloride instead of an acyl chloride or anhydride.

Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of the synthesized 4-iodobenzo[d]isothiazol-3-amine derivatives is a critical step in the drug discovery process. The following protocols describe two standard methods for assessing antimicrobial susceptibility.

Preliminary Screening: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative assay used for the initial screening of antimicrobial activity. It provides a rapid assessment of the ability of a compound to inhibit microbial growth.

Protocol 4: Kirby-Bauer Disk Diffusion Assay

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile blank paper disks (6 mm diameter)

    • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Sterile cotton swabs

    • McFarland 0.5 turbidity standard

    • Incubator (37°C)

  • Procedure:

    • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for a few minutes.

    • Impregnate sterile blank paper disks with a known concentration of the synthesized compounds. A solvent control disk (e.g., DMSO) should also be included.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate, ensuring firm contact.

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Protocol 5: Broth Microdilution Assay

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • Synthesized compounds dissolved in a suitable solvent

    • Bacterial inoculum prepared as in the Kirby-Bauer method, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Multichannel pipette

    • Incubator (37°C)

  • Procedure:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Add 50 µL of the test compound at twice the desired highest final concentration to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, and so on, down the row. Discard 50 µL from the last well.

    • Inoculate each well (except for a sterility control well containing only broth) with 50 µL of the diluted bacterial inoculum.

    • Include a growth control well containing only broth and the bacterial inoculum.

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Data Presentation and Interpretation

The results of the antimicrobial assays should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Example of Antimicrobial Activity Data for 4-Iodobenzo[d]isothiazol-3-amine Derivatives

Compound IDR-Group on 3-AminoKirby-Bauer Zone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusKirby-Bauer Zone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. E. coli
1 -H153210128
2a -COCH₃18161264
2b -COPh2081432
3a -SO₂CH₃17161164
3b -SO₂Ph1981332
Ciprofloxacin (Control)251280.5

Interpretation of Results:

Visualizing the Workflow

The following diagrams illustrate the key workflows described in these application notes.

Synthesis_Workflow cluster_synthesis Synthesis A 3-Aminobenzo[d]isothiazole B Iodination (I₂, HIO₃) A->B Step 1 C 4-Iodobenzo[d]isothiazol-3-amine B->C Step 2 D N-Acylation / N-Sulfonylation C->D Step 3 E Derivative Library D->E

Caption: Synthetic workflow for the preparation of 4-iodobenzo[d]isothiazol-3-amine derivatives.

Antimicrobial_Assay_Workflow cluster_assay Antimicrobial Evaluation A Synthesized Derivatives B Preliminary Screening (Kirby-Bauer Disk Diffusion) A->B C Active Compounds B->C Identified D Quantitative Analysis (Broth Microdilution - MIC) C->D E MIC Values & SAR Analysis D->E

Caption: Workflow for the antimicrobial evaluation of synthesized derivatives.

Troubleshooting

Problem Possible Cause Solution
Low yield in iodination reaction Incomplete reaction.Increase reaction time or temperature. Ensure the purity of starting materials.
Side reactions.Optimize the amount of oxidizing agent. Control the reaction temperature carefully.
Difficulty in purifying derivatives Impurities from starting materials.Ensure the purity of 4-iodobenzo[d]isothiazol-3-amine before derivatization.
Complex reaction mixture.Optimize reaction conditions (e.g., base, solvent). Employ different purification techniques (e.g., preparative TLC, HPLC).
No zone of inhibition in Kirby-Bauer assay Compound is inactive.
Compound is not soluble or did not diffuse through the agar.Use a different solvent for impregnation. Check the solubility of the compound.
Inconsistent MIC results Inaccurate serial dilutions.Use calibrated pipettes and ensure proper mixing at each dilution step.
Variation in inoculum density.Strictly adhere to the 0.5 McFarland standard for inoculum preparation.

References

  • Antimicrobial effects of some benzthiazol derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of benzo[d]isothiazoles: an update. (2024). Lirias. Retrieved from [Link]

  • Sandmeyer reaction. (2022). L.S. College, Muzaffarpur. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Process For The Iodination Of Aromatic Compounds. (2012). Google Patents.
  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). JOCPR. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in the synthesis of 4-Iodobenzo[d]isothiazol-3-amine

Welcome to the technical support center for the synthesis of 4-Iodobenzo[d]isothiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Iodobenzo[d]isothiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the synthesis of this and related heterocyclic compounds. Given that a direct, high-yield synthesis for 4-Iodobenzo[d]isothiazol-3-amine is not extensively documented, this guide proposes a plausible synthetic strategy and addresses the potential difficulties at each step.

Proposed Synthetic Pathway

A logical approach to the synthesis of 4-Iodobenzo[d]isothiazol-3-amine involves a two-step process: first, the synthesis of the benzo[d]isothiazol-3-amine core, followed by a regioselective iodination.

Troubleshooting and FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Part 1: Synthesis of the Benzo[d]isothiazol-3-amine Core

The synthesis of the core heterocycle is the foundation of this process. A common method involves the oxidative cyclization of a suitable precursor, such as 2-aminobenzonitrile with a sulfur source.

Question 1: My cyclization reaction to form the benzo[d]isothiazol-3-amine core is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the benzo[d]isothiazol-3-amine core often stem from incomplete reaction, degradation of the starting material or product, or the formation of side products. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The activation barrier for the cyclization may not be overcome.

    • Troubleshooting:

      • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS to check for product formation and starting material consumption. Be cautious, as excessive heat can lead to decomposition.

      • Extend Reaction Time: Some reactions require longer periods to reach completion. Run the reaction for an extended duration (e.g., 24-48 hours) and monitor its progress.

      • Catalyst Choice: If using a catalyst (e.g., a copper or palladium salt), ensure it is from a reliable source and is not deactivated. Consider screening different catalysts. For instance, copper(I)-catalyzed intramolecular N-S bond formation has been shown to be effective for similar structures.[1][2]

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.

    • Troubleshooting:

      • Control Stoichiometry: Ensure precise stoichiometry of your reagents. An excess of the sulfur source, for example, could lead to polysulfide formation or other side reactions.

      • Inert Atmosphere: The reaction may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Degradation: The starting material or the product might be unstable under the reaction conditions.

    • Troubleshooting:

      • Lower Temperature: If you suspect degradation, try running the reaction at a lower temperature for a longer period.

      • pH Control: The stability of the reactants and products can be pH-dependent. If applicable, buffer the reaction mixture.

Part 2: Iodination of Benzo[d]isothiazol-3-amine

The introduction of an iodine atom at the 4-position of the benzo[d]isothiazole ring is a critical step that can be challenging due to the potential for multiple iodination sites and the formation of regioisomers.

Question 2: I am attempting to iodinate the benzo[d]isothiazol-3-amine, but I am getting a mixture of mono-iodinated and di-iodinated products. How can I improve the selectivity for mono-iodination?

Answer:

Controlling the selectivity of iodination is crucial for obtaining the desired product in high purity. The formation of multiple iodinated species is a common problem. Here are strategies to enhance mono-iodination:

  • Stoichiometry of the Iodinating Agent: The most straightforward approach is to carefully control the amount of the iodinating agent.

    • Troubleshooting:

      • Use a 1:1 molar ratio of the benzo[d]isothiazol-3-amine to the iodinating agent (e.g., I₂, NIS). An excess of the iodinating agent will favor di- and poly-iodination.[3]

  • Reaction Temperature: The rate of the second iodination is often more sensitive to temperature.

    • Troubleshooting:

      • Lowering the reaction temperature can increase selectivity for the mono-iodinated product.[3] Start at 0°C or even lower and allow the reaction to warm to room temperature slowly.

  • Choice of Iodinating Agent and Conditions: The reactivity of the iodinating system plays a significant role.

    • Troubleshooting:

      • Milder Reagents: If using a strong oxidizing system (e.g., I₂ with a strong oxidant), consider switching to a milder reagent like N-Iodosuccinimide (NIS).[3]

      • Acid Catalyst: The choice and amount of acid catalyst can influence the reactivity. A milder acid or a catalytic amount may improve selectivity.[3]

Question 3: The iodination of my benzo[d]isothiazol-3-amine is producing a mixture of regioisomers. How can I favor the formation of the 4-iodo isomer?

Answer:

Achieving regioselectivity in electrophilic aromatic substitution is dependent on the directing effects of the substituents on the aromatic ring. The isothiazole and amine groups will influence where the iodine is introduced.

  • Directing Group Effects: The amine group is a strong activating and ortho-, para-directing group. The isothiazole ring system is generally electron-withdrawing.[4] The interplay of these effects will determine the position of iodination.

    • Troubleshooting:

      • Protecting Groups: Consider protecting the exocyclic amine group. This will alter its directing effect and may favor iodination at a different position. A common protecting group like acetyl or Boc could be used.

      • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DMF).

      • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes alter the regioselectivity by coordinating to the heteroatoms in the ring, thereby changing the electronic distribution.

Question 4: I am observing the formation of a dark, tar-like substance during my iodination reaction. What is causing this and how can I prevent it?

Answer:

The formation of dark, insoluble materials often indicates decomposition or polymerization. This can be a significant issue in iodination reactions, especially with electron-rich aromatic amines.

  • Oxidation of the Amine: The amine group is susceptible to oxidation, which can lead to polymerization.

    • Troubleshooting:

      • Protect the Amine: As mentioned previously, protecting the amine group can prevent its oxidation.

      • Milder Oxidant: If your iodination system uses an oxidant, choose a milder one.

      • Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas.

  • Radical Reactions: Some iodination conditions can promote radical side reactions, leading to complex mixtures.[3]

    • Troubleshooting:

      • Radical Inhibitors: The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), in catalytic amounts might suppress these side reactions.

      • Exclusion of Light: Perform the reaction in the dark, as light can initiate radical chain reactions.

Experimental Protocols

General Protocol for Iodination using N-Iodosuccinimide (NIS)

This protocol provides a starting point for the mono-iodination of benzo[d]isothiazol-3-amine.

  • Dissolution: Dissolve the benzo[d]isothiazol-3-amine (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NIS: Add N-Iodosuccinimide (1.05 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains at 0°C.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.[5]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Cyclization

Potential Cause Recommended Action Rationale
Incomplete ReactionIncrease temperature, extend reaction time, screen catalysts.To overcome the activation energy and drive the reaction to completion.
Side ReactionsControl stoichiometry, use an inert atmosphere.To minimize the formation of unwanted byproducts.
DegradationLower reaction temperature, control pH.To maintain the stability of reactants and products.

Table 2: Strategies for Selective Mono-iodination

Parameter Strategy for Mono-iodination Rationale
StoichiometryUse a 1:1 molar ratio of substrate to iodinating agent.To limit the availability of the iodinating species for a second reaction.
TemperatureLower the reaction temperature (e.g., 0°C).To exploit differences in activation energies between mono- and di-iodination.
Reagent ChoiceUse a milder iodinating agent like NIS.To reduce the overall reactivity of the system and improve control.

Visualizations

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Iodination cluster_2 Purification 2-Aminobenzonitrile 2-Aminobenzonitrile Cyclization Cyclization 2-Aminobenzonitrile->Cyclization Sulfur Source Benzo[d]isothiazol-3-amine Benzo[d]isothiazol-3-amine Cyclization->Benzo[d]isothiazol-3-amine Iodination Iodination Benzo[d]isothiazol-3-amine->Iodination Iodinating Agent 4-Iodobenzo[d]isothiazol-3-amine 4-Iodobenzo[d]isothiazol-3-amine Iodination->4-Iodobenzo[d]isothiazol-3-amine Purification Purification 4-Iodobenzo[d]isothiazol-3-amine->Purification Chromatography/ Recrystallization Final Product Final Product Purification->Final Product

Caption: Proposed synthetic workflow for 4-Iodobenzo[d]isothiazol-3-amine.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Degradation Degradation? Low_Yield->Degradation Increase_Temp Increase Temperature/ Extend Time Incomplete_Reaction->Increase_Temp Change_Catalyst Change Catalyst Incomplete_Reaction->Change_Catalyst Control_Stoichiometry Control Stoichiometry/ Inert Atmosphere Side_Reactions->Control_Stoichiometry Lower_Temp Lower Temperature/ Control pH Degradation->Lower_Temp

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

  • [(PDF) Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][6]Thiazin-4-One Derivatives]([Link])

  • [Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][6]Thiazin-4-One Derivatives]([Link])

Sources

Optimization

Technical Support Center: Mitigating Protodeiodination in 4-Iodobenzo[d]isothiazol-3-amine Catalysis

Welcome to the Advanced Troubleshooting Guide for the functionalization of 4-Iodobenzo[d]isothiazol-3-amine . This scaffold is a highly valuable building block in the development of receptor tyrosine kinase (RTK) inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the functionalization of 4-Iodobenzo[d]isothiazol-3-amine . This scaffold is a highly valuable building block in the development of receptor tyrosine kinase (RTK) inhibitors[1], but its structural topology presents a notorious challenge during palladium-catalyzed cross-coupling: unwanted protodeiodination (hydrodehalogenation) .

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the exact causality of catalyst stalling, provide self-validating experimental protocols, and outline the thermodynamic rationale required to force your catalytic cycle toward the desired C–C or C–N bond formation.

Mechanistic Root Cause Analysis: The "Deiodination" Dilemma

When subjecting 4-Iodobenzo[d]isothiazol-3-amine to cross-coupling (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira), researchers frequently observe massive accumulation of the des-iodo byproduct (benzo[d]isothiazol-3-amine). This is not a random side reaction; it is a direct consequence of the molecule's specific steric and electronic environment.

The Causality of Failure:

  • Steric Hindrance & Catalyst Stalling: The iodine atom at the 4-position is directly ortho to the 3-amine group. Following the oxidative addition of Pd(0) into the C–I bond, the resulting Ar–Pd(II)–I intermediate is highly sterically congested. This congestion drastically slows down the subsequent transmetalation step.

  • Amine-Directed Catalyst Poisoning: The free primary amine (–NH₂) at the 3-position acts as a competing ligand. It coordinates to the electrophilic Pd(II) center, forming a stable, off-cycle palladacycle.

  • Hydride Abstraction (The Kill Shot): Because the Ar–Pd(II)–I intermediate is stalled, its half-life increases, making it highly susceptible to hydride abstraction. Common hydride sources include alkoxide bases (via β-hydride elimination), ethereal solvents, or even adventitious water[2]. Reductive elimination of the resulting Pd(II)–hydride species yields the unwanted deiodinated byproduct[3].

Quantitative Troubleshooting Matrix

To demonstrate the impact of rational reaction design, the following table summarizes the causal relationship between reaction conditions and the bifurcation between cross-coupling and protodeiodination.

Condition ProfileSubstrate StateCatalyst / LigandBase / SolventCross-Coupling Yield (%)Protodeiodination Yield (%)
Baseline (Unoptimized) Free 3-AminePd(PPh₃)₄NaOEt / EtOH15%75%
Eliminate β-Hydride Base Free 3-AminePd(PPh₃)₄K₂CO₃ / Dioxane35%45%
Ligand Optimization Free 3-AminePd₂(dba)₃ / XPhosK₃PO₄ / Dioxane72%12%
Full Optimization Boc-Protected Pd₂(dba)₃ / XPhosK₃PO₄ / Dioxane94% < 2%

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic bifurcation of the Ar–Pd(II)–I intermediate. To achieve high yields, we must accelerate the green pathway (via bulky ligands) and sever the red pathway (via amine protection and anhydrous conditions).

G cluster_desired Desired Pathway (Accelerated) cluster_undesired Undesired Pathway (Protodeiodination) Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-I Intermediate (Stalled State) Pd0->OxAdd Oxidative Addition of 4-Iodo-substrate Transmet Transmetalation OxAdd->Transmet Bulky Ligand (XPhos) Anhydrous Base Coord 3-Amine Coordination (Off-Cycle Palladacycle) OxAdd->Coord Free -NH2 Poor Ligand Choice RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Turnover Product Cross-Coupled Product RedElim->Product Hydride Hydride Abstraction (from H2O/Solvent) Coord->Hydride Deiodo Deiodinated Byproduct Hydride->Deiodo

Bifurcation of Pd-catalyzed pathways: desired cross-coupling vs. unwanted protodeiodination.

Self-Validating Experimental Protocol

To guarantee success, this protocol utilizes a two-phase self-validating system. Phase 1 eliminates the root cause of catalyst poisoning (the free amine), while Phase 2 employs conditions specifically designed to outcompete hydride abstraction.

Phase 1: Substrate Pre-treatment (N-Boc Protection)

Rationale: Masking the 3-amine prevents the formation of the off-cycle palladacycle and reduces the electron density of the isothiazole ring, facilitating faster reductive elimination.

  • Initiation: Dissolve 4-Iodobenzo[d]isothiazol-3-amine (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) to form the di-Boc protected intermediate.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC until the starting material is consumed.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: High-Fidelity Suzuki-Miyaura Coupling

Rationale: Utilizing a bulky Buchwald ligand (XPhos) accelerates transmetalation. Using an anhydrous, non-nucleophilic base (K₃PO₄) in dioxane precipitates the iodide byproduct, preventing the formation of inhibitory bridging iodide dimers[4].

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a flame-dried Schlenk tube with the protected aryl iodide (1.0 eq) and the desired boronic acid (1.5 eq).

  • Catalyst Assembly: Add Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and finely milled, strictly anhydrous K₃PO₄ (3.0 eq).

  • Solvent Addition: Inject anhydrous, freeze-pump-thaw degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Execution: Seal the tube, heat to 90 °C, and stir vigorously for 4 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the precipitated KI salts and palladium black, and concentrate for column chromatography.

Technical FAQs

Q: I am seeing >30% des-iodo byproduct in my LC-MS, but I am not using an alkoxide base. Where is the hydride coming from? A: If you have eliminated alkoxide bases (which undergo β-hydride elimination), the hydride is likely originating from adventitious water or your solvent. Mechanistic studies have proven that trace water, in combination with nucleophilic phosphines, acts as a potent hydrogen source for hydrodehalogenation[2]. Ensure your K₃PO₄ is oven-dried and your dioxane is rigorously anhydrous.

Q: Can I perform the coupling without protecting the 3-amine to save a synthetic step? A: Yes, but it requires highly specific catalytic tuning. Unprotected aryl iodides are prone to forming stable, inactive bridging iodide dimers[4]. To couple the unprotected amine, you must use a highly active biarylphosphine ligand (like BrettPhos or XPhos) and a solvent (like toluene or dioxane) where the resulting iodide salt (NaI or KI) is strictly insoluble. This forces the equilibrium toward the monomeric, active Pd species, allowing transmetalation to outpace deiodination.

Q: Why does switching from Pd(PPh₃)₄ to a Pd/Buchwald ligand system reduce deiodination? A: Pd(PPh₃)₄ is a first-generation catalyst that often requires elevated temperatures and longer reaction times for sterically hindered ortho-substituted substrates. This gives the stalled Pd(II) intermediate ample time to undergo hydrodehalogenation. Buchwald ligands (e.g., XPhos) possess extreme steric bulk that forces the Pd center into a highly reactive conformation, accelerating the product-forming reductive elimination step so rapidly that the degradation pathway cannot compete.

References

  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Journal of Medicinal Chemistry (ACS Publications) URL:[1]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides Journal of the American Chemical Society (NIH/PMC) URL:[4]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Journal of the American Chemical Society (NIH/PMC) URL:[3]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Organometallics (ACS Publications) URL:[2]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Iodobenzo[d]isothiazol-3-amine Cross-Couplings

Welcome to the Technical Support Center for complex heterocyclic cross-couplings. This guide is designed for researchers and drug development professionals working with 4-Iodobenzo[d]isothiazol-3-amine , a critical scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex heterocyclic cross-couplings. This guide is designed for researchers and drug development professionals working with 4-Iodobenzo[d]isothiazol-3-amine , a critical scaffold often utilized in the synthesis of receptor tyrosine kinase (RTK) inhibitors[1].

Coupling at the C4-position of this fused bicyclic system presents extreme synthetic challenges. Below, we provide mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you overcome these barriers.

Part 1: Mechanistic Insight – Why Does This Coupling Fail?

The difficulty in functionalizing 4-Iodobenzo[d]isothiazol-3-amine stems from two competing mechanistic failures:

  • Steric Blockade During Transmetalation: The iodine atom at C4 is situated in a peri-like proximity to the amine at C3. While the oxidative addition of the C–I bond to Palladium(0) is generally rapid, the subsequent transmetalation step is highly sensitive to steric bulk. Transmetalation requires the formation of a critical Pd–O–B pre-transmetalation linkage[2]. The adjacent C3-amine physically obstructs the incoming boronic acid, raising the activation energy barrier and stalling the catalytic cycle.

  • Catalyst Poisoning via Amine Coordination: The free –NH₂ group is a powerful σ-donor. Once the Pd(II)-aryl intermediate forms, the adjacent amine nitrogen can coordinate to the palladium center, forming a highly stable, unreactive palladacycle. This traps the catalyst in an inactive state, leading to premature catalyst death and the precipitation of palladium black.

Mechanism Start 4-Iodobenzo[d]isothiazol-3-amine + Pd Catalyst Path1 Free Amine Coordination Start->Path1 Path2 Di-Boc Protection (Blocks Coordination) Start->Path2 DeadEnd Stable Palladacycle (Catalyst Poisoning) Path1->DeadEnd OxAdd Oxidative Addition (XPhos Pd G3) Path2->OxAdd Transmet Transmetalation (Rate-Limiting) OxAdd->Transmet Product Coupled Product Transmet->Product

Mechanistic pathways: Catalyst poisoning via amine coordination vs. successful cross-coupling.

Part 2: Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling yields are <10%, and I recover mostly unreacted starting material along with immediate Pd black formation. What is happening? Answer: The immediate formation of Pd black combined with unreacted starting material indicates that the catalyst is being poisoned before it can complete a single turnover. The free C3-amine is coordinating to the Pd(II) center. Solution: You must mask the amine. We strongly recommend di-Boc protection . A single Boc group leaves one acidic N–H proton, which can be deprotonated by the basic coupling conditions to form a strongly coordinating amido-palladium complex. Di-Boc protection completely removes the coordinating ability and alters the steric profile to favor the coupling trajectory.

Q2: I protected the amine, but I am now seeing extensive dehalogenation (protodeiodination) instead of the cross-coupled product. How do I fix this? Answer: Dehalogenation occurs when oxidative addition is successful, but transmetalation is too slow due to the remaining steric bulk of the protected amine[3]. The long-lived Pd(II) intermediate eventually undergoes reduction by abstracting a proton/hydride from the solvent or base. Solution: Switch to a catalyst system specifically designed for sterically hindered substrates, such as XPhos Pd G3 . The bulky, electron-rich XPhos ligand lowers the activation barrier for sterically demanding biaryl formations[4], while the G3 precatalyst ensures rapid generation of the active monomeric Pd(0) species at mild temperatures.

Q3: What base and solvent system should I use for highly hindered Suzuki couplings with this scaffold? Answer: Avoid aqueous bases if protodeiodination is a problem. Use anhydrous K₃PO₄ or Cs₂CO₃ in a solvent mixture of 1,4-Dioxane or Toluene with a minimal amount of water (e.g., 10:1 Dioxane:H₂O) just to solubilize the base and activate the boronic acid.

Workflow Step1 Run Standard Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Decision1 Is conversion > 50%? Step1->Decision1 Success Proceed to Isolation Decision1->Success Yes Fail1 Analyze Crude Reaction Mixture (NMR/LCMS) Decision1->Fail1 No IssueA Unreacted SM + Immediate Pd Black Fail1->IssueA IssueB Extensive Dehalogenation (Protodeiodination) Fail1->IssueB SolA Protect 3-NH2 (Use Di-Boc or Phthalimide) IssueA->SolA SolA->Step1 SolB Switch to XPhos Pd G3 & Anhydrous K3PO4 IssueB->SolB SolB->Step1

Troubleshooting workflow for optimizing sterically hindered 4-Iodobenzo[d]isothiazol-3-amine couplings.

Part 3: Quantitative Data & Strategy Matrices

Table 1: Amine Protecting Group Strategies for 4-Iodobenzo[d]isothiazol-3-amine
Protecting GroupSteric ProfilePd-Coordination RiskDeprotection ConditionsRecommendation
None (Free -NH₂) SmallVery HighN/ANot Recommended
Mono-Boc MediumHigh (via deprotonation)TFA or HClPoor
Di-Boc BulkyLowTFA or HClHighly Recommended
Phthalimide Flat / RigidVery LowHydrazineExcellent for Buchwald
Table 2: Catalyst & Ligand Selection Matrix
Catalyst SystemActivation TempSteric TolerancePrimary Use Case
Pd(PPh₃)₄ >80 °CLowUnhindered substrates
Pd(dppf)Cl₂ >60 °CModerateStandard Suzuki couplings
XPhos Pd G3 RT to 40 °CVery HighSeverely hindered Suzuki
RuPhos Pd G3 RT to 40 °CHighHindered Buchwald-Hartwig

Part 4: Validated Experimental Protocols

Protocol A: Di-Boc Protection of 4-Iodobenzo[d]isothiazol-3-amine

Causality Insight: Exhaustive protection prevents the formation of stable, inactive Pd-amido complexes during the cross-coupling cycle.

  • Setup: Dissolve 4-Iodobenzo[d]isothiazol-3-amine (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) and Di-tert-butyl dicarbonate (Boc₂O, 2.5 equiv).

  • Base Addition: Cool the flask to 0 °C and add Triethylamine (2.5 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Analyze via TLC or LCMS. The starting material should be completely consumed. If a mono-Boc intermediate persists, add an additional 0.5 equiv of Boc₂O and heat to 40 °C for 2 hours.

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Coupling using XPhos Pd G3

Causality Insight: XPhos Pd G3 rapidly forms a highly active, monoligated L-Pd(0) species that is uniquely capable of undergoing oxidative addition into hindered C–I bonds and facilitating transmetalation without requiring harsh heating.

  • Setup: In a flame-dried Schlenk tube, combine the Di-Boc protected 4-Iodobenzo[d]isothiazol-3-amine (1.0 equiv), the desired Arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2–5 mol%).

  • Purge: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvent: Add degassed 1,4-Dioxane (0.2 M) via syringe.

  • Reaction: Stir the mixture at 60 °C for 2–4 hours.

  • Validation Checkpoint: The reaction mixture should turn from yellow to a homogeneous dark red/brown. If a black precipitate forms within the first 10 minutes, oxygen contamination or incomplete amine protection has occurred.

  • Workup: Monitor by LCMS. Upon completion, cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate the filtrate for column chromatography.

Part 5: References

1.[1] Title: 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Source: acs.org. URL: 2.[3] Title: Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions. Source: benchchem.com. URL: 3. Title: G3 and G4 Buchwald Precatalysts. Source: sigmaaldrich.com. URL: 4.[2] Title: PRE-TRANSMETALATION INTERMEDIATES IN THE SUZUKI-MIYAURA REACTION REVEALED. Source: illinois.edu. URL: 5.[4] Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Source: acs.org. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Halogenated Benzisothiazoles in Transition-Metal Catalyzed Cross-Couplings

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of privileged heterocyclic scaffolds. The 1,2-benzisothiazole core is a critical pharmacophore found in numerous bi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of privileged heterocyclic scaffolds. The 1,2-benzisothiazole core is a critical pharmacophore found in numerous biologically active compounds, from atypical antipsychotics like ziprasidone to novel SGLT2 inhibitors. However, functionalizing the 3-position of this heterocycle via transition-metal catalysis requires a nuanced understanding of halogen reactivity.

This guide provides an objective, data-driven comparison of 3-chloro-, 3-bromo-, and 3-iodo-1,2-benzisothiazoles. By examining the causality behind catalyst selection and providing self-validating experimental protocols, this document serves as a definitive resource for drug development professionals optimizing cross-coupling workflows.

Mechanistic Causality: The Halogen Effect in Oxidative Addition

The success of any cross-coupling reaction hinges on the delicate balance between oxidative addition, transmetalation, and reductive elimination. The choice of the halogen atom on the benzisothiazole ring directly dictates the thermodynamics of the oxidative addition step.

  • 3-Iodo-1,2-benzisothiazole: Exhibits the lowest bond dissociation energy. While it undergoes rapid oxidative addition even at room temperature, it is highly prone to undesired homocoupling and is sensitive to light and air. It is typically reserved for Sonogashira couplings where high reactivity is mandatory[1].

  • 3-Bromo-1,2-benzisothiazole: The "Goldilocks" electrophile. Its C–Br bond is labile enough to react with standard, cost-effective palladium systems (e.g., Pd2​(dba)3​ ) without the need for highly specialized ligands, yet stable enough to minimize homocoupling. This makes it the premier choice for Suzuki-Miyaura and standard Buchwald-Hartwig aminations ([2]).

  • 3-Chloro-1,2-benzisothiazole: The most cost-effective and atom-economical variant, but possesses a strong C–Cl bond that resists oxidative addition by standard catalysts. It requires highly electron-rich, sterically demanding biaryl phosphine ligands (e.g., CPhos, RuPhos) to force the catalytic cycle forward. However, this steric bulk becomes a massive advantage in Negishi couplings, as it accelerates reductive elimination and outcompetes undesired β -hydride elimination[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Ar-X TransMet Transmetalation (Zn, B, or Cu) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination C-C / C-N Bond Formation TransMet->RedElim Pre-elimination Complex RedElim->Pd0 Catalyst Regeneration Product Functionalized Benzisothiazole RedElim->Product Product Release Halide 3-Halo-Benzisothiazole (X = Cl, Br, I) Halide->OxAdd Nuc Nucleophile (Ar-M, R-ZnX, HNR2) Nuc->TransMet

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition disparity among halogens.

Quantitative Comparison of Cross-Coupling Efficiencies

The following table synthesizes field-proven data comparing the performance of halogenated benzisothiazoles across various coupling modalities.

Halogenated BenzisothiazoleCoupling ModalityOptimal Catalyst / Ligand SystemYield RangeKey AdvantagePrimary Limitation
3-Chloro- Negishi (C-sp³)Pd / CPhos75–85%Suppresses β -hydride eliminationRequires expensive biaryl phosphines
3-Chloro- C–N AminationCuBr / L670–90%Preserves base-sensitive coreSlower reaction times than Bromo
3-Chloro- C–O EtherificationPd / Biaryl Phosphine65–80%Tolerates complex secondary alcoholsRequires precise temperature control
3-Bromo- Suzuki (C-sp²) Pd2​(dba)3​ / PPh3​ 80–95%"Goldilocks" reactivity; standard ligandsProne to minor dehalogenation
3-Iodo- Sonogashira Pd(PPh3​)2​Cl2​ / CuI85–98%Rapid oxidative addition at RTHigh cost; sensitive to degradation

Decision Matrix for Halogen Selection

To systematically choose the correct electrophile for your target molecule, follow the logic outlined in the decision matrix below.

HalogenSelection Start Select 3-Halo-1,2-Benzisothiazole Cond1 Reaction Type? Start->Cond1 Negishi Negishi Alkylation (C-sp3 Coupling) Cond1->Negishi Suzuki Suzuki / Buchwald-Hartwig (Broad Scope) Cond1->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Cond1->Sonogashira Cl 3-Chloro-Benzisothiazole + CPhos/RuPhos Negishi->Cl Prevents β-hydride elim. Br 3-Bromo-Benzisothiazole + Pd2(dba)3 / Standard Ligands Suzuki->Br Optimal reactivity/stability I 3-Iodo-Benzisothiazole + CuI Co-catalyst Sonogashira->I Rapid oxidative addition

Decision matrix for selecting halogenated benzisothiazoles based on coupling type.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating systems. By incorporating internal standards and specific visual/analytical checkpoints, you can verify the integrity of the reaction in real-time.

Protocol A: Suzuki-Miyaura Coupling of 3-Bromo-1,2-benzisothiazole

Optimized for the synthesis of C-linked heterocyclic derivatives[2].

Causality Check: The biphasic solvent system (1,4-Dioxane/Water) is strictly required to ensure the solubility of both the organic electrophile and the inorganic base ( Na2​CO3​ ). The base activates the boronic acid via quaternization, which is the prerequisite for transmetalation.

  • Preparation: Charge an oven-dried Schlenk flask with 3-bromo-1,2-benzisothiazole (1.0 equiv), the target aryl/glucal pinacol boronate ester (1.2 equiv), and Pd2​(dba)3​ (2 mol%).

  • Solvent Addition: Add Na2​CO3​ (2.0 equiv) followed by a pre-degassed mixture of 1,4-dioxane/water (2:1 v/v).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Self-Validation: The solution should turn a deep, homogeneous red/purple, indicating active Pd(0) species in solution.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc). Self-Validation: The reaction is complete when the highly UV-active bromide spot completely disappears.

  • Workup: Cool to room temperature, partition between EtOAc and water. The disappearance of the boronic acid into the aqueous wash serves as a secondary validation of consumption. Dry the organic layer over Na2​SO4​ and purify via flash chromatography.

Protocol B: Negishi Alkylation of 3-Chloro-1,2-benzisothiazole

Optimized for C-sp³ coupling with secondary alkylzinc reagents ([3]).

Causality Check: Secondary alkylzinc reagents are highly susceptible to β -hydride elimination, yielding alkene byproducts. By pairing the 3-chloro electrophile with the bulky CPhos ligand, we create a sterically congested Pd(II) intermediate. This steric bulk dramatically accelerates reductive elimination, kinetically outcompeting the β -hydride elimination pathway.

  • Preparation: Inside an argon-filled glovebox, charge a reaction vial with 3-chloro-1,2-benzisothiazole (1.0 equiv) and CPhos Pd G3 precatalyst (2 mol%).

  • Solvent: Dissolve the mixture in anhydrous THF (0.2 M) and seal the vial with a PTFE septum cap.

  • Reagent Injection: Remove the vial from the glovebox. Using a Hamilton syringe, inject the secondary alkylzinc halide (e.g., i-PrZnBr⋅LiCl , 1.5 equiv, 0.5 M in THF) dropwise at 25 °C.

  • Reaction: Stir at 25 °C for 12 hours.

  • Validation & Workup: Quench the reaction with saturated aqueous NH4​Cl and extract with EtOAc. Self-Validation: Before column purification, add exactly 1.0 equiv of 1,3,5-trimethoxybenzene to the crude mixture. Perform a 1H NMR scan to quantify the normal-to-rearranged product ratio (expected >95:5) and calculate the precise NMR yield.

Protocol C: Cu-Catalyzed C–N Amination of 3-Chloro-1,2-benzisothiazole

Optimized for base-sensitive heterocyclic cores ([4]).

Causality Check: The 1,2-benzisothiazole ring is susceptible to nucleophilic attack and ring-opening under the strongly basic conditions (e.g., NaOtBu ) typically used in Pd-catalyzed Buchwald-Hartwig aminations. By transitioning to Copper catalysis and utilizing NaOTMS —a significantly milder base—we preserve the integrity of the heterocycle while still deprotonating the amine for transmetalation.

  • Preparation: Charge a reaction tube with CuBr (5 mol%), L6 ligand (10 mol%), and NaOTMS (2.5 equiv).

  • Addition: Add 3-chloro-1,2-benzisothiazole (1.0 equiv) and the primary amine (1.2 equiv) dissolved in anhydrous DMSO (2 M).

  • Reaction: Stir at 70 °C for 24 hours. Self-Validation: Monitor the reaction via LC-MS. The absence of ring-opened disulfide byproducts confirms that the NaOTMS base is successfully protecting the benzisothiazole core.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine three times to thoroughly remove the DMSO. Dry and purify via silica gel chromatography.

Conclusion

The functionalization of 1,2-benzisothiazoles requires a strategic selection of the halogenated precursor. While 3-bromo-1,2-benzisothiazole remains the most versatile and forgiving substrate for standard Suzuki and Buchwald-Hartwig couplings, modern ligand design (such as CPhos and L6) has unlocked the highly atom-economical 3-chloro-1,2-benzisothiazole for complex Negishi alkylations and base-sensitive aminations. By aligning the thermodynamic properties of the C–X bond with the appropriate catalytic system, researchers can achieve near-quantitative yields while suppressing deleterious side reactions.

References

  • Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2 Source: PubMed Central (PMC) / NIH URL:[Link]

  • Site-Selective C–H alkylation of Complex Arenes by a Two-Step Aryl Thianthrenation-Reductive Alkylation Sequence Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides Source: PubMed Central (PMC) / NIH URL:[Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols Source: Organic Letters (ACS) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 4-Iodobenzo[d]isothiazol-3-amine: A Comparative Benchmarking Analysis

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of 4-Iodobenzo[d]isothiazol-3-amine and the Synthetic Challenge The benzo[d]isothiazole scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Iodobenzo[d]isothiazol-3-amine and the Synthetic Challenge

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities. The introduction of an iodine atom at the 4-position and an amine group at the 3-position of this scaffold, to form 4-Iodobenzo[d]isothiazol-3-amine, presents a molecule of significant interest for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. This opens avenues for the creation of diverse chemical libraries for drug discovery.

Proposed Synthetic Strategies: A Comparative Analysis

Two primary retrosynthetic approaches are considered for the synthesis of 4-Iodobenzo[d]isothiazol-3-amine: a "Halogen-First" strategy and a "Cyclization-First" strategy. Each presents a unique set of advantages and challenges.

Route 1: The "Halogen-First" Approach

This multi-step strategy prioritizes the early introduction of the iodine atom to ensure regiochemical control.

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Halogen-First_Approach A 2-Amino-6-fluorobenzonitrile B 2-Fluoro-6-iodobenzonitrile A->B  Sandmeyer Iodination ~70-80% Yield C 2-Iodo-6-mercaptobenzonitrile B->C  Nucleophilic Aromatic Substitution (NaSH) ~82.5% Yield D 3-Chloro-4-iodobenzo[d]isothiazole C->D  Oxidative Cyclization (e.g., SO2Cl2) ~70-80% Yield (Est.) E 4-Iodobenzo[d]isothiazol-3-amine D->E  Amination (NH3) ~60-70% Yield (Est.)

Caption: Proposed "Halogen-First" synthetic pathway for 4-Iodobenzo[d]isothiazol-3-amine.

This pathway begins with a commercially available or readily synthesized starting material and proceeds through a series of well-established transformations. The key advantage of this route is the unambiguous placement of the iodine atom early in the synthesis, thus avoiding potential issues with regioselectivity in the later stages.

Route 2: The "Cyclization-First" Approach

This strategy focuses on the initial formation of the benzo[d]isothiazole core, followed by a late-stage iodination.

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Cyclization-First_Approach A 2-Fluorobenzonitrile B 3-Aminobenzo[d]isothiazole A->B  Metal-Free Cyclization (Na2S, NH3, NaOCl) ~70-80% Yield (Est.) C 4-Iodobenzo[d]isothiazol-3-amine + Isomeric Byproducts B->C  Direct Iodination (e.g., NIS, I2/oxidant) Yield and Regioselectivity Uncertain

Caption: Proposed "Cyclization-First" synthetic pathway with potential regioselectivity issues.

While this route is significantly shorter, it hinges on a critical and potentially problematic final step. Direct iodination of substituted benzothiazoles can often lead to a mixture of regioisomers. The directing effect of the 3-amino group on the benzo[d]isothiazole ring for electrophilic substitution at the 4-position is not well-documented, and the formation of other iodinated isomers (e.g., at the 5, 6, or 7-positions) is a significant risk, which would necessitate challenging purification steps.

Comparative Benchmarking of Proposed Synthesis Routes

FeatureRoute 1: "Halogen-First" ApproachRoute 2: "Cyclization-First" Approach
Starting Material 2-Amino-6-fluorobenzonitrile2-Fluorobenzonitrile
Number of Steps 42
Key Transformations Sandmeyer Reaction, Nucleophilic Aromatic Substitution (x2), Oxidative CyclizationMetal-Free Cyclization, Electrophilic Aromatic Substitution
Estimated Overall Yield ~25-40%Highly variable, dependent on regioselectivity of iodination
Regiocontrol ExcellentPotentially Poor
Purification Standard chromatographic methods for intermediatesPotentially challenging separation of isomers in the final step
Feasibility HighModerate to Low (due to iodination uncertainty)
Recommendation Recommended High-risk, high-reward; requires significant optimization

Detailed Experimental Protocol: Route 1 - The "Halogen-First" Approach

This protocol is a proposed, self-validating system based on established methodologies for analogous transformations.

Step 1: Synthesis of 2-Fluoro-6-iodobenzonitrile

This step employs a Sandmeyer reaction, a robust method for the conversion of an aromatic amine to an aryl iodide.[1][2][3]

Materials:

  • 2-Amino-6-fluorobenzonitrile

  • Hydrochloric acid (conc.)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-fluorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. A dark precipitate should form.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate until the dark color of iodine disappears.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-fluoro-6-iodobenzonitrile.

Estimated Yield: 70-80%

Step 2: Synthesis of 2-Iodo-6-mercaptobenzonitrile

This step involves a nucleophilic aromatic substitution of the activated fluorine atom with a sulfur nucleophile. A similar transformation of 2-fluoro-6-chlorobenzonitrile to 2-mercapto-6-chlorobenzonitrile has been reported with a yield of 82.5%.[4]

Materials:

  • 2-Fluoro-6-iodobenzonitrile

  • Sodium hydrosulfide (NaSH) or Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-6-iodobenzonitrile (1.0 eq) in DMF or NMP.

  • Add sodium hydrosulfide (1.5 eq) portion-wise, maintaining the temperature below 40 °C.

  • Heat the reaction mixture to 70-80 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with 1 M hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Alternatively, extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-iodo-6-mercaptobenzonitrile can be used in the next step without further purification or can be purified by recrystallization.

Estimated Yield: ~80-85%

Step 3: Synthesis of 3-Chloro-4-iodobenzo[d]isothiazole

This step involves an oxidative cyclization of the 2-mercaptobenzonitrile intermediate.

Materials:

  • 2-Iodo-6-mercaptobenzonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 2-iodo-6-mercaptobenzonitrile (1.0 eq) in anhydrous DCM or chloroform under an inert atmosphere.

  • Cool the solution to 0-5 °C.

  • Slowly add sulfuryl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-chloro-4-iodobenzo[d]isothiazole.

Estimated Yield: 70-80%

Step 4: Synthesis of 4-Iodobenzo[d]isothiazol-3-amine

The final step is the amination of the 3-chloro-4-iodobenzo[d]isothiazole.

Materials:

  • 3-Chloro-4-iodobenzo[d]isothiazole

  • Ammonia (in methanol or as aqueous ammonium hydroxide)

  • 1,4-Dioxane or other suitable solvent

  • Pressure vessel (if using ammonia gas)

Procedure:

  • Dissolve 3-chloro-4-iodobenzo[d]isothiazole (1.0 eq) in 1,4-dioxane in a pressure vessel.

  • Add a solution of ammonia in methanol (e.g., 7 N) or concentrated aqueous ammonium hydroxide (excess).

  • Seal the vessel and heat to 80-100 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully vent the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the final product, 4-Iodobenzo[d]isothiazol-3-amine.

Estimated Yield: 60-70%

Conclusion and Future Outlook

While a direct, optimized synthesis for 4-Iodobenzo[d]isothiazol-3-amine has yet to be reported, this guide provides a comprehensive and scientifically grounded framework for its preparation. The "Halogen-First" approach, although longer, offers a much higher probability of success due to its superior regiochemical control. The estimated overall yield of 25-40% makes this a viable, albeit challenging, synthetic route.

The "Cyclization-First" approach, while attractive for its brevity, carries a significant risk of producing isomeric mixtures that would be difficult to separate. Further research into the directing effects of substituents on the benzo[d]isothiazole ring is necessary to validate this approach.

It is our hope that this comparative guide will serve as a valuable resource for researchers and professionals in the field of drug development, enabling the successful synthesis of this important building block and facilitating the discovery of new therapeutic agents.

References

  • Method for producing 2-mercapto-6-halogenobenzonitrile. JP3060111B2.
  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC.
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • Studies on the Nucleophilic Aromatic F-Fluorin
  • CAS 79544-29-9: 2-fluoro-6-iodobenzonitrile | CymitQuimica.
  • Sandmeyer reaction - Wikipedia.
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)
  • Sandmeyer Reaction | Chem-St
  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing).
  • Process for preparing aromatic nitriles - European P
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals.
  • Synthesis of benzo[d]isothiazoles: an upd
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV
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  • Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins: post-functionalization via one-pot integration with enzyme c
  • 2-Fluoro-5-iodobenzonitrile - 351003-36-6 | ChemScene.
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  • 2-Fluoro-6-iodobenzonitrile | 79544-29-9 | TCI AMERICA - Tokyo Chemical Industry.
  • Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions - Reaction Chemistry & Engineering (RSC Publishing).
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  • Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine | Asian Journal of Chemistry.
  • A Novel System for the Synthesis of 2-Aminobenzthiazoles using Sodium Dichloroiod
  • Synthesis of 2-amino-5-chlorobenzonitrile - ChemicalBook.
  • SYNTHESIS OF TWO NEW THIAZOLE-CONTAINING OLIGOPEPTIDES AS POTENTIAL DNA MINOR GROOVE BINDING ANALOGS OF NETROPSIN.
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  • (PDF)

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